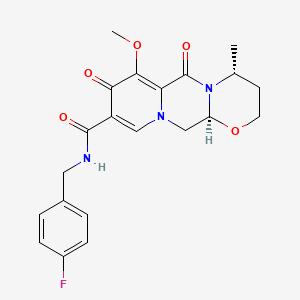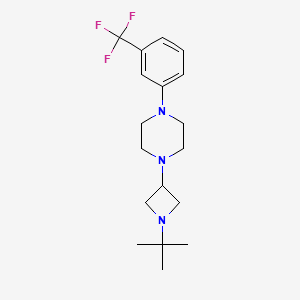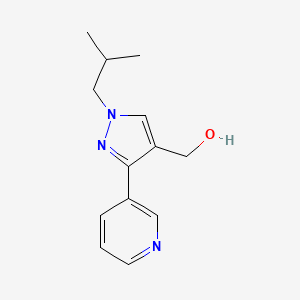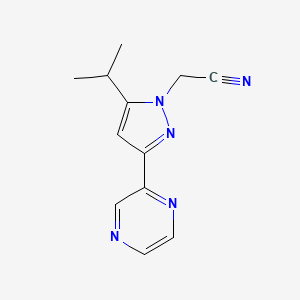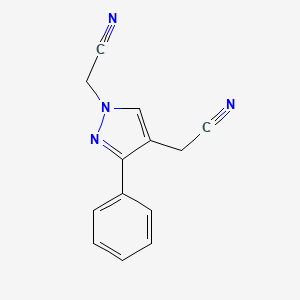
2,2'-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two acetonitrile groups at positions 2 and 2’. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
The synthesis of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The general synthetic route can be summarized as follows:
Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine in the presence of iodine to form the pyrazole ring.
Substitution: The resulting pyrazole derivative undergoes substitution reactions to introduce the acetonitrile groups at positions 2 and 2’.
Análisis De Reacciones Químicas
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the acetonitrile groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Material Science: Pyrazole derivatives are used in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammation and signal transduction . The compound may also interact with DNA and proteins, leading to its biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile include other pyrazole derivatives such as:
2,2’-(1-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile: Similar structure but with different substituents.
2,2’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Contains a triazole ring instead of a pyrazole ring.
The uniqueness of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific substitution pattern and the presence of acetonitrile groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H10N4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[1-(cyanomethyl)-3-phenylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H10N4/c14-7-6-12-10-17(9-8-15)16-13(12)11-4-2-1-3-5-11/h1-5,10H,6,9H2 |
Clave InChI |
FSRAEODISFTDFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
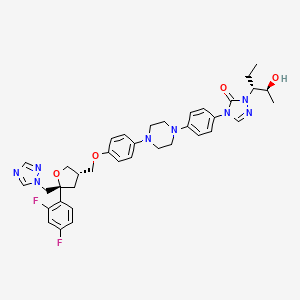
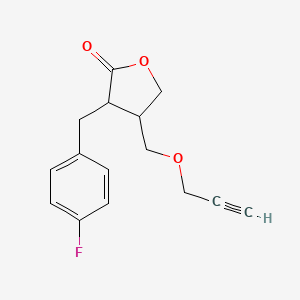

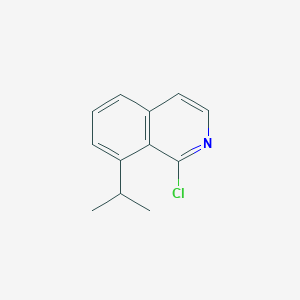
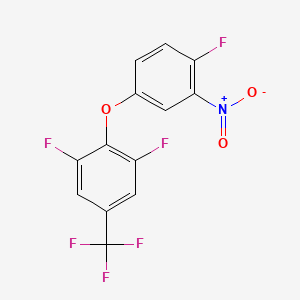
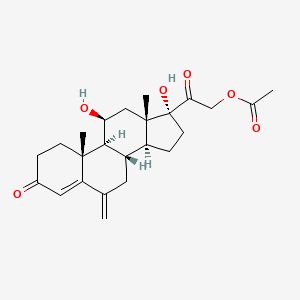
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
